molecular formula C4H2BrFN2 B1268855 5-Bromo-2-fluoropyrimidine CAS No. 62802-38-4

5-Bromo-2-fluoropyrimidine

Cat. No. B1268855
CAS RN: 62802-38-4
M. Wt: 176.97 g/mol
InChI Key: CTWZYPZCDJKBRS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 5-Bromo-2-fluoropyrimidine involves palladium-catalysed cross-coupling reactions, showcasing its utility as an intermediate for the synthesis of various substituted pyrimidine compounds. An example of its application is demonstrated through the synthesis of novel 5-bromo-2-iodopyrimidine, further used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to produce substituted pyrimidines efficiently (Goodby et al., 1996).

Molecular Structure Analysis The molecular structure of 5-Bromo-2-fluoropyrimidine and its derivatives is pivotal for their application in the synthesis of complex molecules. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines showcases the role of 5-Bromo-2-fluoropyrimidine derivatives in constructing metal-complexing molecular rods through Stille coupling and bromination processes (Schwab et al., 2002).

Chemical Reactions and Properties 5-Bromo-2-fluoropyrimidine undergoes various chemical reactions that highlight its versatility. The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 5-Bromo-2-fluoropyrimidine illustrates its potential in radiofluorination and subsequent amination, yielding significant compounds for further applications (Pauton et al., 2019).

Physical Properties Analysis The synthesis and investigation of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines from 5-Bromo-2-fluoropyrimidine reveal its critical role in producing compounds with promising antitubercular activity. This study sheds light on the physical properties of 5-Bromo-2-fluoropyrimidine derivatives and their biological efficacy (Verbitskiy et al., 2016).

Chemical Properties Analysis The chemical versatility of 5-Bromo-2-fluoropyrimidine is further demonstrated in its use as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. The exploration of halogen dance reactions and electrophile trapping highlights the compound's unique chemical reactivity and its potential as a building block in medicinal chemistry (Wu et al., 2022).

Scientific Research Applications

  • Medicinal Chemistry

    • 5-Bromo-2-fluoropyrimidine is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms . It’s used as a synthesis intermediate for active pharmaceutical ingredients (APIs) .
    • It’s an essential building block for synthesising reldesemitiv , a fast skeletal muscle troponin activator for treatment of diseases that lead to diminished muscle function .
  • Drug Discovery

    • 5-Bromo-2-fluoropyrimidine is a fluorinated pyrimidine building block used in drug discovery .
    • It can perform nucleophilic aromatic substitution on the fluoride group, Pd-catalysed carbon-carbon coupling on the bromide group and acid-catalysed vicarious nucleophilic substitution at the 4- and 6-positions .
  • Organic Synthesis

    • This compound is used in organic synthesis due to its bromide and fluoride substituents at the para-position, enabling it for synthesising linear macromolecules under stepwise process .
  • Semiconductors

    • 5-Bromo-2-fluoropyrimidine is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
    • A host material of 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo-[4,5]imidazo[1,2-a]imidazole is synthesized from 5-bromo-2-fluoropyrimidine for OLED applications .
  • Preparation of Push-Pull Molecules

    • 5-Bromo-2-fluoropyrimidine is used to prepare push-pull molecules, serving as an ‘electron-pulling’ moiety .
    • The bromide and fluoride substituents at the para-position enable it for synthesising linear macromolecules under a stepwise process .
    • It can perform nucleophilic aromatic substitution on the fluoride group, Pd-catalysed carbon-carbon coupling on the bromide group and acid-catalysed vicarious nucleophilic substitution at the 4- and 6-positions .
  • Biochemical Reagent

    • 5-Bromo-2-fluoropyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Synthesis of Antituberculosis Agents

    • 5-Bromo-2-fluoropyrimidine has been used in the synthesis of novel 5-styryl-4-(hetero)aryl-pyrimidines .
    • These compounds have shown promising antituberculosis activity .
    • The synthesis involves a combination of the Pd-catalysed Suzuki cross-coupling and SNH reactions .
  • Preparation of Farnesyltransferase Inhibitors

    • 5-Bromo-2-fluoropyrimidine has been used in the structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors .
    • These inhibitors have potential as anticancer agents .

Safety And Hazards

5-Bromo-2-fluoropyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

5-Bromo-2-fluoropyrimidine is used to prepare push-pull molecules, serving as an ‘electron-pulling’ moiety . It is also an essential building block for synthesising reldesemtiv, a fast skeletal muscle troponin activator for treatment of diseases that lead to diminished muscle function .

properties

IUPAC Name

5-bromo-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZYPZCDJKBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344956
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoropyrimidine

CAS RN

62802-38-4
Record name 5-Bromo-2-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62802-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DJ Brown, P Waring - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… In an attempt to prepare a few 2-(5'-substituted pyrimidin-2'-y1)acetic acids for comparison with their 4'-isomers, 5-bromo-2-fluoropyrimidine (3; R = F) was made from the amine6 (3; R = …
Number of citations: 9 www.publish.csiro.au
RT Walker - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… 18-Crown-6 ether has been used to increase the rate of the reaction of the potassium salt of diethyl malonate with 5-bromo-2-fluoropyrimidine (CCXLVIII; R = F) to give a poor yield of 5-…
Number of citations: 1 www.sciencedirect.com
A Huang, K Wo, SYC Lee, N Kneitschel… - The Journal of …, 2017 - ACS Publications
… Other π-deficient aromatic heterocyclics, such as 5-bromo-2-fluoropyrimidine, underwent an S N Ar reaction at the electron deficient 2-position (Entry 24). …
Number of citations: 42 pubs.acs.org
SE Collibee, G Bergnes, C Chuang… - Journal of Medicinal …, 2021 - ACS Publications
… A mixture of trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (37.6 g, 190 mmol, 1.0 equiv), 5-bromo-2-fluoropyrimidine (32.0 g, 181 mmol, 1.0 equiv), DIPEA (71 mL, 407 …
Number of citations: 14 pubs.acs.org
S Fletcher, EP Keaney, CG Cummings… - Journal of medicinal …, 2010 - ACS Publications
… Compound 17 was reacted with 5-bromo-2-fluoropyrimidine on a 0.528 mmol scale, according to general procedure D. After the usual workup, the crude material was purified by silica …
Number of citations: 52 pubs.acs.org
P Waring - 1977 - search.proquest.com
… 2-Amino-5-bromopyrimidine (English et ai ., 1946) was converted into 5-bromo-2-fluoropyrimidine (2-56) by diazotization with fluoroboric acid (cf . Brown and Warin g , 1974). It was …
Number of citations: 2 search.proquest.com

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